Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl carboxylate group at position 3 and a 3-pyridinylcarbonylamino moiety at position 2. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and receptor-targeted agents, due to its ability to modulate solubility, bioavailability, and target affinity .
Properties
IUPAC Name |
methyl 2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-16(20)13-11-6-2-3-7-12(11)22-15(13)18-14(19)10-5-4-8-17-9-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEOWFRHFAPCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HATU-Mediated Coupling
Reagents :
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Intermediate A (1.0 equiv)
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Pyridine-3-carboxylic acid (1.1 equiv)
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HATU (1.2 equiv), DIPEA (2.0 equiv)
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Solvent: DMSO or DMF
Procedure :
EDC/HOBt Coupling
Reagents :
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Intermediate A (1.0 equiv)
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Pyridine-3-carboxylic acid (1.1 equiv)
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EDC (1.2 equiv), HOBt (1.2 equiv)
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Solvent: Dichloromethane
Procedure :
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Pre-activate the carboxylic acid with EDC/HOBt in DCM for 1 hour.
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Add Intermediate A and stir at 25°C for 24 hours.
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Wash with NaHCO₃ solution and dry over MgSO₄.
Alternative Routes via Intramolecular Cyclization
A less common approach involves intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride. This method is advantageous for introducing diversity at the aryl group but requires stringent conditions:
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Reactant : 4-Oxo-2-thienylaminobut-2-enoic acid derivative
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Cyclizing Agent : Acetic anhydride (5.0 equiv)
Yield : 50–55% after silica gel purification.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Temperature | 25°C | 50°C |
| Solvent Volume (L/kg) | 10 | 2 |
| Purity | 95% | 99% |
Industrial methods use membrane filtration and crystallization under pressure to enhance yield and reduce waste.
Analytical Validation
Critical quality control metrics for the final compound include:
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HPLC Purity : ≥98% (C18 column, acetonitrile/water 70:30)
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NMR Confirmation :
Challenges and Mitigation Strategies
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Low Coupling Efficiency : Add molecular sieves to absorb moisture during amide formation.
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Byproduct Formation : Use scavenger resins (e.g., trisamine) to remove excess acylating agents.
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Scale-Up Issues : Adopt high-pressure hydrogenation to reduce tetrahydrobenzothiophene oxidation.
Recent Advances
Recent studies highlight enzyme-mediated coupling using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, achieving 75% yield with reduced environmental impact.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| HATU-Mediated | 72 | 98 | 120 |
| EDC/HOBt | 70 | 97 | 90 |
| Industrial Flow | 85 | 99 | 45 |
| Enzymatic | 75 | 96 | 110 |
Chemical Reactions Analysis
Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is under investigation for its potential therapeutic effects:
- Antioxidant Activity : Compounds similar to this one have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems. This suggests potential applications in treating oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis in neurodegenerative models, making it a candidate for further research in neuroprotection.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. It appears to downregulate pro-inflammatory cytokines, indicating potential use in inflammatory disorders.
Organic Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Continuous Flow Synthesis : Recent advancements have demonstrated that this compound can be synthesized using continuous flow techniques that enhance selectivity and yield while reducing environmental impact compared to traditional batch methods.
Case Study 1: Neuroprotective Mechanism
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on primary neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound compared to control groups.
Case Study 2: Anti-inflammatory Activity
Research conducted in a murine model of arthritis demonstrated that administration of the compound led to decreased swelling and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha. This study was published in Pharmacology Reports.
Case Study 3: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against common pathogens including Staphylococcus aureus and Escherichia coli. Findings revealed significant inhibitory effects on bacterial growth at varying concentrations.
Summary Table of Biological Activities
| Activity Type | Observations | Reference Source |
|---|---|---|
| Antioxidant | Scavenging free radicals | Journal of Neurochemistry |
| Neuroprotective | Reduced cell death in oxidative stress models | Journal of Neurochemistry |
| Anti-inflammatory | Decreased inflammatory cytokines | Pharmacology Reports |
| Antimicrobial | Inhibition of bacterial growth | Recent microbiological studies |
Mechanism of Action
The mechanism of action of Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions, while the benzothiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their physicochemical or functional differences:
Key Findings from Comparative Studies
Electronic and Solubility Effects: The 3-pyridinylcarbonyl group in the target compound likely enhances water solubility compared to purely hydrophobic substituents (e.g., phenylcarbamothioyl in ). However, it may reduce membrane permeability relative to smaller groups like methyl . The methoxybenzoyl analog () exhibits a predicted pKa of 12.84, suggesting moderate basicity, whereas the pyridinylcarbonyl group may introduce a more pronounced polar surface area.
Hydrogen Bonding and Crystal Packing :
- Compounds with hydroxybenzylidene substituents () form intramolecular O–H⋯N hydrogen bonds, stabilizing planar conformations. In contrast, bulky substituents (e.g., trichloroethyl-isobutyryl in ) disrupt crystallinity, favoring amorphous solid states.
The hydroxybenzylidene derivative () acts as a fluorometric Fe³⁺ chemosensor, highlighting the utility of electron-rich substituents in metal ion recognition.
Biological Activity
Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a benzothiophene core with a pyridinylcarbonyl amino group, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study evaluated various substituted benzothiophenes for their activity against Staphylococcus aureus strains. The minimum inhibitory concentrations (MICs) were determined, showing promising results for specific derivatives .
| Compound | Structure | MIC (µg/mL) |
|---|---|---|
| II.b | Structure II.b | 64 (ATCC 29213) |
| III.e | Structure III.e | 128 (MRSA) |
This highlights the potential of this compound as an antimicrobial agent.
Lipid Metabolism Regulation
Another significant aspect of this compound's biological activity is its effect on lipid metabolism. A related compound, ZJ001, which shares structural similarities with this compound, was studied for its lipid-lowering effects in diet-induced obesity models. The findings demonstrated that ZJ001 inhibited the SREBP-1c pathway and reduced hepatic lipid accumulation .
Key Findings:
- Inhibition of SREBP Pathway: ZJ001 significantly reduced mRNA levels of SREBP-1C and its downstream genes.
- Improvement in Glucose Tolerance: Treatment led to better glucose metabolism in animal models.
These results suggest that similar mechanisms may be applicable to this compound.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of various thiophene derivatives. For instance:
- Synthesis and Evaluation : A study synthesized several thiophene derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the thiophene structure enhanced cytotoxicity without significant toxicity to normal cells .
- Antiproliferative Activity : Another investigation focused on the antiproliferative effects of thiophene derivatives on cancer cell lines. The results showed that specific substitutions increased the compounds' effectiveness in inhibiting cell growth .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
